3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide
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Overview
Description
3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylpropyl Group: The final step involves the coupling of the phenylpropyl group to the azetidine ring, which can be achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or tool for studying biological processes and pathways.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Other azetidine derivatives with similar structures and biological activities.
Sulfonyl Compounds: Compounds containing sulfonyl groups that exhibit similar chemical reactivity and applications.
Phenylpropyl Derivatives: Compounds with phenylpropyl groups that share similar pharmacological properties.
Uniqueness
3-(isobutylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14(2)13-23(21,22)16-11-19(12-16)17(20)18-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOZQDLVZOARNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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